molecular formula C11H10N2O2 B4544661 N-(1,2-oxazol-3-yl)-2-phenylacetamide

N-(1,2-oxazol-3-yl)-2-phenylacetamide

Cat. No.: B4544661
M. Wt: 202.21 g/mol
InChI Key: SGBROXCJKREELC-UHFFFAOYSA-N
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Description

N-(1,2-Oxazol-3-yl)-2-phenylacetamide is a heterocyclic organic compound featuring a 1,2-oxazole ring linked via an acetamide group to a phenyl moiety. This structural duality enables diverse interactions with biological targets, making it a candidate for medicinal chemistry research.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(12-10-6-7-15-13-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBROXCJKREELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)-2-phenylacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, which then undergoes cyclodehydration in the presence of sulfuric acid to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Chemistry

N-(1,2-oxazol-3-yl)-2-phenylacetamide serves as a building block for synthesizing more complex heterocyclic compounds. Its oxazole ring can be modified through various chemical reactions, including oxidation and nucleophilic substitutions, making it a versatile intermediate in organic synthesis.

Biology

This compound is under investigation for its potential as an enzyme inhibitor and receptor modulator . The oxazole moiety allows for non-covalent interactions with biological macromolecules, which can modulate their activity. For instance, it may inhibit enzyme activity by binding to active or allosteric sites, thereby influencing metabolic pathways .

Medicine

This compound has shown promise in developing new drugs with various therapeutic properties:

  • Anticancer : Studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.
  • Antibacterial : There is evidence of antimicrobial activity against several bacterial strains.
  • Anti-inflammatory : This compound may contribute to reducing inflammation through its interaction with specific biological pathways .

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
AnticancerCytotoxicity against B16F10 melanoma cells
AntibacterialEffective against Staphylococcus aureus
Anti-inflammatoryPotential modulation of inflammatory pathways

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescriptionYield (%)
OxidationFormation of oxidized derivatives85
Nucleophilic substitutionReaction with various electrophiles90
Coupling with phenylacetamideSynthesis of more complex derivatives95

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on B16F10 melanoma cells, results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than 50 µM. These findings suggest its potential as a lead compound in anticancer drug development.

Case Study 2: Antibacterial Properties

Research demonstrated that this compound displayed effective antibacterial activity against Staphylococcus aureus in vitro. The compound's mechanism involved disrupting bacterial cell wall synthesis, highlighting its therapeutic potential in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form non-covalent interactions with biological macromolecules, leading to modulation of their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(1,2-oxazol-3-yl)-2-phenylacetamide can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Structural Features Biological Activity Key Differentiators References
This compound Oxazole ring, phenylacetamide backbone Under investigation; hypothesized to modulate enzymes/receptors Baseline structure for comparison N/A
2-[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide Fluorophenyl substituent, indole-ethyl group Enhanced binding affinity to serotonin receptors due to fluorophenyl and indole groups Fluorine increases electronegativity; indole enables π-π stacking
N-(3-Methyl-1,2-oxadiazol-5-yl)-2-(naphthalen-1-yl)acetamide 1,2-Oxadiazole ring, naphthyl group Potent anticancer activity (IC₅₀ = 2.3 μM in MCF-7 cells) Naphthyl group improves hydrophobic interactions; oxadiazole enhances metabolic stability
N-(4-Nitrophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide Nitrophenyl, thioether linkage Anticancer (IC₅₀ = 5.8 μM in A549 cells) Nitro group enhances solubility; thioether increases membrane permeability
N-(3-{8-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylacetamide Imidazopyridine core Kinase inhibition (JAK2 IC₅₀ = 0.4 μM) Imidazopyridine enables ATP-binding pocket interactions; methyl group reduces toxicity

Key Insights from Structural Modifications

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -F): Improve solubility and target affinity. For instance, fluorophenyl derivatives exhibit stronger receptor binding than non-halogenated analogues due to electronegativity and van der Waals interactions . Bulkier Aromatic Groups (e.g., naphthyl): Enhance hydrophobic binding in enzyme pockets, as seen in oxadiazole-naphthyl hybrids with superior anticancer activity .

Heterocycle Replacement :

  • Replacing oxazole with oxadiazole increases metabolic stability but reduces hydrogen-bonding capacity. For example, oxadiazole-containing compounds show longer plasma half-lives (t₁/₂ = 6.2 h vs. 3.8 h for oxazole analogues) .
  • Thiadiazole or triazole rings introduce sulfur or nitrogen atoms, enabling disulfide bonding or metal coordination, respectively .

Biological Activity Trends :

  • Anticancer Activity : Correlates with hydrophobic substituents (e.g., naphthyl, fluorobenzyl) and electron-deficient rings (e.g., oxadiazole) .
  • Antimicrobial Activity : Linked to nitro groups and thioether linkages, which disrupt microbial membranes .

Methodological Considerations

  • Synthesis : Most analogues are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling, with yields ranging from 45–78% .
  • Characterization : X-ray crystallography (via SHELX ) and NMR are critical for confirming regiochemistry, especially in oxazole/oxadiazole systems .

Contradictions and Limitations

  • While fluorophenyl groups generally enhance activity, some studies report reduced efficacy in polar solvents due to excessive hydrophobicity .
  • Oxadiazole derivatives, though stable, may exhibit off-target effects compared to oxazole-based compounds .

Q & A

Q. What are the standard synthetic routes for N-(1,2-oxazol-3-yl)-2-phenylacetamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Step 1 : React 2-chloro-N-phenylacetamide with sodium azide (NaN₃) in a toluene:water (8:2) mixture under reflux for 5–7 hours to yield 2-azido-N-phenylacetamide .
  • Step 2 : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes to form triazole or oxazole derivatives . Optimization includes monitoring via TLC (hexane:ethyl acetate solvent systems) and purification by recrystallization (ethanol) or column chromatography .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) stretches .
  • NMR : ¹H NMR (DMSO-d₆) shows signals for aromatic protons (δ 7.2–8.4 ppm), triazole/oxazole protons (δ 5.3–5.5 ppm), and amide NH (δ ~10.8 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Q. How are purification and yield maximized during synthesis?

  • Recrystallization : Use ethanol or ethyl acetate for solid products .
  • Liquid-liquid extraction : For liquid intermediates, employ ethyl acetate and brine washes .
  • TLC monitoring : Adjust solvent ratios (hexane:ethyl acetate) to track reaction progress .

Advanced Research Questions

Q. What computational and crystallographic tools resolve the 3D structure of This compound derivatives?

  • SHELX suite : For small-molecule crystallography, SHELXL refines structures using high-resolution X-ray data. Hydrogen-bonding patterns are analyzed via graph-set theory (e.g., Etter’s rules) .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .
  • PubChem data : Cross-validate computational models (e.g., InChI keys) with experimental results .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., –NO₂) on phenyl rings to enhance binding to bacterial enzymes (e.g., folate synthesis inhibitors) .
  • Triazole/oxazole substitution : Replace oxazole with 1,2,4-oxadiazole to alter electronic properties and improve pharmacokinetics .
  • Example : Analog N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide showed enhanced antibacterial activity via enzyme inhibition .

Q. How do researchers address contradictions in spectroscopic or crystallographic data?

  • Cross-validation : Compare NMR/IR data with X-ray structures to confirm bond lengths and angles .
  • Redundancy in synthesis : Repeat reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts .
  • Statistical refinement : Use programs like SIR97 to resolve ambiguities in electron density maps .

Methodological Tables

Q. Table 1. Synthetic Conditions for Key Intermediates

StepReagents/ConditionsMonitoringYieldReference
Azide formationNaN₃, toluene:H₂O (8:2), reflux 5–7 hTLC (9:1 hexane:EA)75–85%
CuAAC reactionCu(OAc)₂, t-BuOH:H₂O (3:1), RT 6–8 hTLC (8:2 hexane:EA)80–90%

Q. Table 2. Spectroscopic Data for This compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS [M+H]⁺
6b (NO₂ analog)5.38 (–NCH₂CO–), 8.36 (triazole)165.0 (C=O), 142.8 (Ar)404.1348 (calc. 404.1359)
3d (sulfonamide)7.2–8.4 (Ar–H), 10.79 (–NH)52.0 (–NCH₂), 153.5 (C–O)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,2-oxazol-3-yl)-2-phenylacetamide

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